molecular formula C11H22O3 B12538602 Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- CAS No. 824961-09-3

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-

Cat. No.: B12538602
CAS No.: 824961-09-3
M. Wt: 202.29 g/mol
InChI Key: JEOQOWYMMPYUAH-VHSXEESVSA-N
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Description

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- is a chemical compound with the molecular formula C11H22O3 It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- typically involves the use of starting materials such as octanoic acid and appropriate reagents to introduce the hydroxyl and propyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.

    7-Hydroxy-2-propyl-octanoic acid: Similar structure but may differ in stereochemistry, affecting its reactivity and biological activity.

    2-Propyl-octanoic acid: Lacks the hydroxyl group, resulting in different chemical and biological properties.

Uniqueness

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups

Properties

CAS No.

824961-09-3

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2R,7S)-7-hydroxy-2-propyloctanoic acid

InChI

InChI=1S/C11H22O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h9-10,12H,3-8H2,1-2H3,(H,13,14)/t9-,10+/m0/s1

InChI Key

JEOQOWYMMPYUAH-VHSXEESVSA-N

Isomeric SMILES

CCC[C@H](CCCC[C@H](C)O)C(=O)O

Canonical SMILES

CCCC(CCCCC(C)O)C(=O)O

Origin of Product

United States

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